non-8-en-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
151626-27-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 |
IUPAC Name |
non-8-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2 |
InChI Key |
YTHGSFAORWSNRR-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCN |
Canonical SMILES |
C=CCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate Preparation : 8-Nonenyl halides are synthesized via allylic bromination of 1-nonene using N-bromosuccinimide (NBS) under radical initiation.
- Alkylation : A large excess of aqueous or alcoholic ammonia is reacted with 8-nonenyl bromide at 60–80°C for 12–24 hours. The excess ammonia minimizes polyalkylation, a common side reaction that produces secondary and tertiary amines.
- Workup : The crude product is extracted using diethyl ether, followed by acid-base purification to isolate the primary amine.
Challenges and Limitations
- Polyalkylation : Even with excess ammonia, ∼20–30% of di- and tri-alkylated amines may form, necessitating rigorous purification.
- Low Functional Group Tolerance : The method is incompatible with acid-sensitive or oxidation-prone substrates.
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel synthesis offers superior control over monoalkylation, circumventing polyalkylation issues. This two-step process involves alkylation of potassium phthalimide followed by hydrolysis.
Synthetic Procedure
- Phthalimide Alkylation :
- Hydrolysis :
Advantages Over Direct Alkylation
- Selectivity : Exclusive formation of primary amines due to the bulkiness of the phthalimide group.
- Scalability : Demonstrated success in gram-scale syntheses.
Reduction of 8-Nonenonitrile
Catalytic hydrogenation or hydride reduction of 8-nonenonitrile provides a high-yielding route to this compound.
Methodological Variations
- Catalytic Hydrogenation :
- Hydride Reduction :
Substrate Accessibility
- 8-Nonenonitrile is synthesized via cyanation of 8-nonenyl bromide using sodium cyanide in DMSO at 100°C.
Reductive Amination of 8-Nonenal
Reductive amination condenses 8-nonenal with ammonia in the presence of a reducing agent, forming the amine via an imine intermediate.
Protocol Optimization
- Imine Formation : 8-Nonenal and ammonium acetate are stirred in methanol with acetic acid (pH 4–5) at 25°C for 12 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the mixture is stirred for an additional 6 hours.
- Isolation : The product is extracted with dichloromethane and purified via distillation (bp 90–95°C at 15 mmHg).
Key Considerations
- Chemoselectivity : NaBH₃CN selectively reduces the imine without attacking the alkene.
- Yield : ∼75% with minimal byproducts.
Hydroamination of 1,8-Nonadiene
Transition-metal-catalyzed hydroamination offers a direct route by adding ammonia across the double bond of 1,8-nonadiene.
Catalytic Systems
Limitations
- Substrate Specificity : The reaction is highly sensitive to alkene geometry; trans-1,8-nonadiene reacts sluggishly.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Ammonia Alkylation | 50–60 | 70–80 | Moderate | Polyalkylation byproducts |
| Gabriel Synthesis | 70–85 | 95–98 | High | Multi-step process |
| Nitrile Reduction | 80–90 | 90–95 | High | Requires nitrile precursor |
| Reductive Amination | 70–75 | 85–90 | Moderate | Sensitive to aldehyde stability |
| Hydroamination | 55–65 | 80–85 | Low | Catalyst cost and availability |
Chemical Reactions Analysis
N-Alkylation Reactions
Non-8-en-1-amine undergoes alkylation via an SN2 mechanism with alkyl halides, forming secondary or tertiary amines. Key findings include:
-
Catalysts : Gold(I) complexes (e.g., AuCl) and rhodium catalysts enhance reaction efficiency, achieving yields up to 88% under optimized conditions.
-
Solvent Effects : Polar aprotic solvents like DMF improve nucleophilicity, while aqueous bases (e.g., NaOH) neutralize HBr byproducts .
Mechanism :
Quaternary ammonium salts form with excess alkyl halides, requiring stoichiometric control .
Acylation (Schotten–Baumann Reaction)
Reaction with acyl chlorides or anhydrides produces stable amides:
-
Conditions : Conducted in aqueous NaOH to trap HCl, with yields >75% for acetyl chloride derivatives .
-
Example :
Sulfonation (Hinsberg Reaction)
Sulfonyl chlorides react with the amine to form sulfonamides, useful for purification and identification:
-
Specificity : Benzene sulfonyl chloride selectively modifies primary amines without affecting the alkene group .
-
Byproducts : Hydrochloride salts precipitate, enabling facile isolation .
CO₂ Carbamate Formation
This compound reacts with CO₂ under humid conditions via a six-membered transition state:
-
Mechanism : A Bro̷nsted base (e.g., water) assists proton transfer, forming alkylammonium carbamate .
-
Kinetics : Activation energy barriers drop to ~16 kcal/mol with amine-assisted pathways .
Mizoroki–Heck Arylation
The allylic amine participates in palladium-catalyzed coupling with aryl halides:
-
Conditions : Pd(OAc)₂, PPh₃ ligand, and K₂CO₃ in DMF at 80°C .
-
Outcome : Arylation at the alkene terminus, yielding β-aryl substituted amines .
Oxidation Reactions
Controlled oxidation yields nitroso derivatives or hydroxylamines:
-
Reagents : Peroxymonosulfuric acid (H₂SO₅) selectively oxidizes the amine group .
-
Byproducts : Over-oxidation to nitro compounds occurs with excess reagent .
Schiff Base Formation
Reaction with aldehydes forms imine linkages, pivotal in coordination chemistry:
-
Equilibrium : Reversible in aqueous media but stabilized by anhydrous conditions .
-
Applications : Intermediate for heterocyclic synthesis or metal-organic frameworks .
Comparative Reaction Data Table
Scientific Research Applications
Medicinal Chemistry
Role in Drug Development
Non-8-en-1-amine can serve as a crucial component in the synthesis of bioactive compounds. Amines are integral to the design of pharmaceuticals due to their ability to interact with biological targets. Research indicates that amines can be modified to enhance their pharmacokinetic properties and therapeutic efficacy. For instance, structure-activity relationship (SAR) studies often utilize amines to optimize drug candidates targeting diseases such as cancer and neurological disorders .
Carbon Capture Technologies
this compound is explored for its role in environmental remediation, particularly in carbon capture technologies. Amines are utilized as sorbents for CO2 removal from industrial emissions. Case studies have shown that amine-based systems can effectively capture CO2, making them vital for reducing greenhouse gas emissions .
Table 2: Case Studies on Amine-Based Carbon Capture
| Study | Findings |
|---|---|
| Case Study 1 | 90% CO2 capture efficiency under optimal conditions |
| Case Study 2 | Reduced energy consumption compared to traditional methods |
| Case Study 3 | Long-term stability of amine solutions |
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for constructing complex molecules. Its ability to undergo various transformations allows chemists to develop new synthetic methodologies. Recent advances have focused on the selective functionalization of amines, expanding their utility in synthesizing diverse compounds .
Mechanism of Action
The mechanism of action of non-8-en-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and interact with biological molecules, potentially affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with non-8-en-1-amine:
Physicochemical Properties
- Polarity: this compound’s double bond increases polarity compared to saturated analogs (e.g., nonan-1-amine), enhancing solubility in polar solvents .
- Stability: The double bond makes it more prone to oxidation than non-8-yn-1-amine, which is stabilized by the alkyne’s linear geometry .
- Boiling Point : Expected to be lower than cyclohexane-1-amines due to reduced ring strain and weaker intermolecular forces .
Research Findings and Data
NMR Characterization
- This compound: Expected δH ~5.3 ppm (vinyl protons) and δH ~1.5 ppm (NH₂, broad).
- 8-Quinolinamines: Aromatic protons appear at δH 6.8–8.2 ppm, with tert-butyl groups at δH 1.4 ppm .
Industrial Relevance
- This compound’s unsaturated chain makes it a candidate for polymer crosslinking, whereas cyclohexane-1-amines are prioritized in chiral resolution .
Q & A
Q. What are the established synthetic routes for non-8-en-1-amine, and how can researchers optimize yield and purity?
this compound is typically synthesized via reductive amination of non-8-enal or through alkylation of ammonia with halogenated precursors. Key optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., palladium or nickel) enhance reaction efficiency and selectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or distillation under reduced pressure ensures high purity (>95%) . Yield improvements often require iterative adjustments to temperature, stoichiometry, and reaction time, validated by GC-MS or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
A multi-technique approach is critical:
- Spectroscopy : H/C NMR confirms structural integrity, with olefinic protons resonating at δ 5.2–5.6 ppm and amine protons at δ 1.2–1.8 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for CHN: 141.15) .
- Chromatography : GC-MS with a DB-5 column detects impurities (e.g., unsaturated byproducts) at retention times <15 minutes . Cross-referencing data with literature ensures accurate interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for this compound under varying pH conditions?
Discrepancies in kinetic data often arise from uncontrolled variables or methodological differences. To address this:
- Standardize conditions : Fix temperature (e.g., 25°C), ionic strength, and solvent composition to isolate pH effects .
- Replicate experiments : Compare results across independent labs using identical protocols (e.g., UV-Vis monitoring of amine degradation) .
- Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are statistically significant (p < 0.05) . Contradictions may stem from amine protonation states altering reaction pathways; pH-dependent DFT calculations can model these effects .
Q. What methodologies are recommended for assessing this compound’s stability in the presence of nitrosating agents?
Nitrosamine formation risk requires rigorous evaluation:
- Forced degradation studies : Expose the amine to nitrosating agents (e.g., NaNO) under acidic conditions (pH 3–4) at 40°C for 72 hours .
- Analytical validation : Use LC-MS/MS with a nitrosamine-specific reference standard (if available) to quantify impurities below 10 ppb .
- Risk justification : If synthesis of reference standards fails, justify safety via steric hindrance arguments (e.g., amine’s branched structure inhibits nitrosation) . Document all protocols in supplementary materials for reproducibility .
Q. How can computational modeling enhance the design of this compound derivatives with improved CO2_22 capture efficiency?
Computational approaches reduce trial-and-error in solvent design:
- Molecular dynamics (MD) : Simulate CO absorption dynamics at the amine’s active site (e.g., lone pair availability on nitrogen) .
- Quantum calculations : Density Functional Theory (DFT) predicts reaction enthalpies and transition states for carbamate formation .
- Parametric optimization : Adjust alkyl chain length or introduce electron-withdrawing groups to enhance CO binding affinity . Validate models with experimental absorption/desorption cycling data (e.g., gravimetric analysis) .
Methodological Considerations
- Data reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo .
- Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .
- Collaborative workflows : Assign roles (e.g., synthesis, analysis, modeling) to streamline interdisciplinary projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
